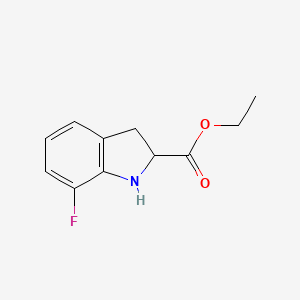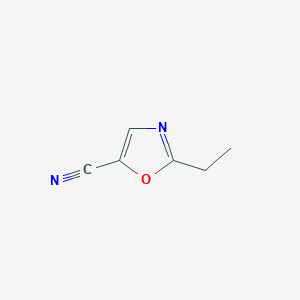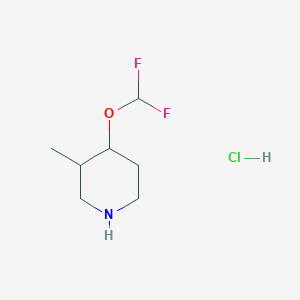
3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a trifluoropropanol group attached to a piperidine ring, which is further substituted with an ethyl group. The trifluoropropanol moiety imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylpiperidine with 1,1,1-trifluoroacetone under basic conditions to form the desired product. The reaction typically proceeds via nucleophilic addition of the piperidine nitrogen to the carbonyl group of the trifluoroacetone, followed by reduction to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoropropanol group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Wirkmechanismus
The mechanism of action of 3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The trifluoropropanol group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
3-(4-Ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol can be compared with other piperidine derivatives, such as:
3-(4-Methylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol: Similar structure but with a methyl group instead of an ethyl group, which may affect its chemical properties and biological activities.
3-(4-Phenylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol: Contains a phenyl group, which can significantly alter its interactions with biological targets.
3-(4-Hydroxypiperidin-1-yl)-1,1,1-trifluoropropan-2-ol: The presence of a hydroxyl group can influence its reactivity and solubility. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H18F3NO |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
3-(4-ethylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H18F3NO/c1-2-8-3-5-14(6-4-8)7-9(15)10(11,12)13/h8-9,15H,2-7H2,1H3 |
InChI-Schlüssel |
GYPDMIZGONBJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCN(CC1)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13332892.png)

![tert-butyl 4-[4-benzyloxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13332909.png)
![(3AS,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13332914.png)



![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13332927.png)
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13332935.png)

![(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13332948.png)


![tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13332959.png)
